N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound that features a benzamide core with isoxazole and thiophene substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.
Attachment of the Propyl Chain: The isoxazole ring can then be linked to a propyl chain through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The thiophene ring can be introduced to the benzamide core through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings might play a role in binding to the target site, while the benzamide core could be involved in the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide: can be compared to other benzamide derivatives with different substituents.
Isoxazole and thiophene derivatives: with varying chain lengths or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-9-1-3-13-11-19-21-12-13)15-7-5-14(6-8-15)16-4-2-10-22-16/h2,4-8,10-12H,1,3,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFUSBAEPOBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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